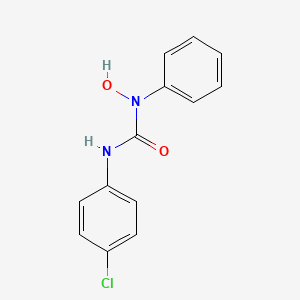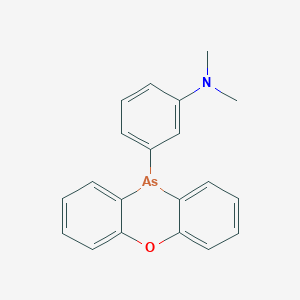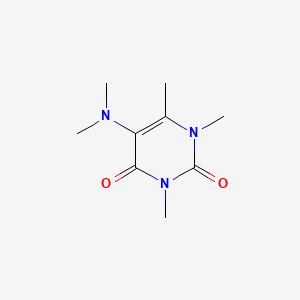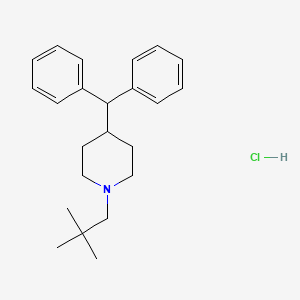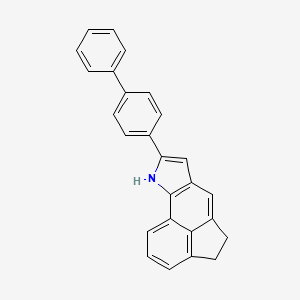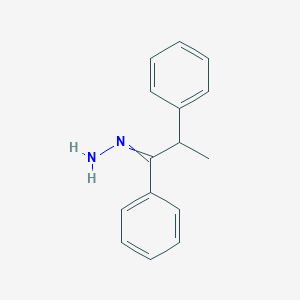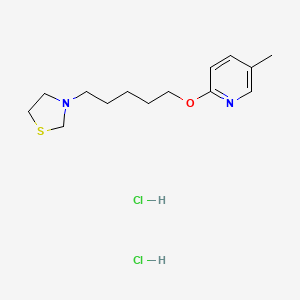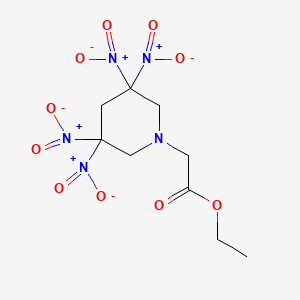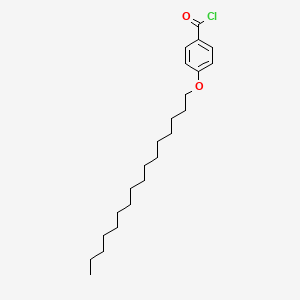
4-(Hexadecyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexadecyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a hexadecyloxy group and a benzoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with hexadecanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+Hexadecanol→4-(Hexadecyloxy)benzoyl chloride+HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexadecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 4-(Hexadecyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions.
Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) as a catalyst.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(Hexadecyloxy)benzoic acid: Formed from hydrolysis.
Ketones: Formed from Friedel-Crafts acylation.
Applications De Recherche Scientifique
4-(Hexadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Biology: Used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-(Hexadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to attack by nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analogue without the hexadecyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a hexadecyloxy group.
4-(Octadecyloxy)benzoyl Chloride: Similar structure but with an octadecyloxy group.
Uniqueness
4-(Hexadecyloxy)benzoyl chloride is unique due to the presence of the long hexadecyloxy chain, which imparts different physical and chemical properties compared to its simpler analogues. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
41696-88-2 |
|---|---|
Formule moléculaire |
C23H37ClO2 |
Poids moléculaire |
381.0 g/mol |
Nom IUPAC |
4-hexadecoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
Clé InChI |
NTFAGGOKDZTKAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


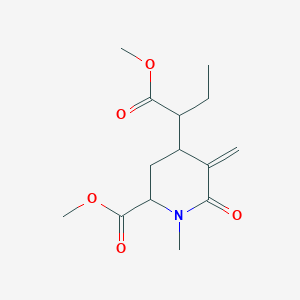
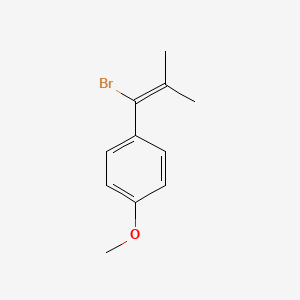
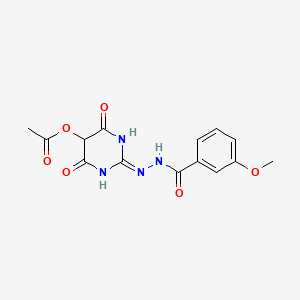
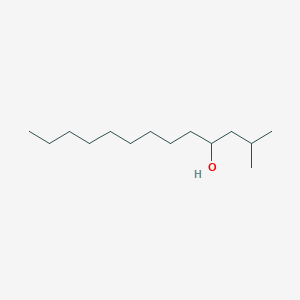
![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
